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Compound of Interest

Compound Name: Oxazolo[4,5-c]pyridin-7-amine

Cat. No.: B13344037

Get Quote

Executive Summary
Oxazolopyridines represent a class of fused heterocyclic scaffolds that serve as privileged

structures in medicinal chemistry. Structurally isomorphic to purines and benzoxazoles, they

are extensively utilized to target ATP-binding sites in kinases (e.g., p38 MAPK, PI3K, GSK-3

, and VEGFR) and G-protein coupled receptors (GPCRs).

This guide dissects the Oxazolo[4,5-b]pyridine and Oxazolo[5,4-b]pyridine isomers. The

"amine" functionality—typically at the C-2 position or as a substituent on the pyridine ring—is

critical for tuning solubility, electronic profile, and hydrogen-bonding capability within the

enzyme hinge region.

Part 1: The Scaffold Architecture
The oxazolopyridine core consists of a pyridine ring fused to an oxazole ring. The position of

the pyridine nitrogen defines the isomer, which drastically alters the electronic distribution and

binding mode.

Isomeric Classifications
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Oxazolo[4,5-b]pyridine: The nitrogen is at position 4 relative to the fusion. This is the most

common isomer in kinase drug discovery, often mimicking the N-1 of adenine.

Oxazolo[5,4-b]pyridine: The nitrogen is at position 5.[1][2] This isomer alters the H-bond

acceptor vector, useful for targets requiring different "hinge" geometries.

Electronic Pharmacophore
The scaffold is planar and electron-deficient.

Pyridine Nitrogen: Acts as a weak base and H-bond acceptor.

Oxazole Oxygen: Contributes to the dipole moment but rarely participates in strong H-

bonding.

C-2 Amine: When present, this group acts as an H-bond donor (exocyclic amine) or a vector

for solubilizing groups.

Part 2: Synthetic Access
Robust synthetic routes are a prerequisite for SAR exploration. The most reliable method for

accessing 2-aminooxazolo[4,5-b]pyridines involves the cyclization of 2-amino-3-

hydroxypyridines.
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Figure 1: Primary synthetic pathways for accessing the 2-aminooxazolo[4,5-b]pyridine scaffold.
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Part 3: Detailed SAR Analysis
The SAR of oxazolopyridine amines is best understood by segmenting the molecule into three

regions: the Hinge Binder (Core), the Solvent Front (Amine Tail), and the Hydrophobic Pocket

(Pyridine Substituents).

Region A: The Hinge Binding Core (N-4 vs N-5)
In kinase inhibitors, the heterocyclic core lodges into the ATP binding site.

N-4 Interaction: In oxazolo[4,5-b]pyridines, the pyridine nitrogen (N-4) typically accepts a

hydrogen bond from the backbone amide (e.g., Met, Leu residues in the hinge).

C-2 Interaction: An amino group at C-2 serves as an H-bond donor to the backbone

carbonyl.

SAR Insight: Methylation of the exocyclic amine often abolishes activity by disrupting this H-

bond donor capability or introducing steric clash with the "gatekeeper" residue.

Region B: The Amine Tail (Solvent Front)
The substituent attached to the C-2 amine (

) extends towards the solvent-exposed region.

Solubility: This is the ideal position for polar groups (morpholine, piperazine, N-methyl

piperidine).

Selectivity: Bulky aromatic groups here can induce conformational changes (e.g., "DFG-out"

binders) leading to high selectivity but slower binding kinetics.

Region C: Pyridine Ring Substitution ( )
Substituents on the pyridine ring (positions 5, 6, or 7) probe the hydrophobic pocket behind the

ATP site.

Position 6 (Meta to N): Halogens (F, Cl) or small alkyl groups here often increase potency by

filling the hydrophobic pocket (selectivity pocket).
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Position 7: Substituents here are generally disfavored due to steric clash with the hinge

region floor, unless the target has a specific "back pocket" (e.g., MEK inhibitors).

Quantitative SAR Summary
Substituent
Position

Modification
Effect on Potency
(Kinase)

Effect on
Physicochem

C-2 (Amine N)
Unsubstituted (

)
High (H-bond donor) Low Solubility

C-2 (Amine N) Alkyl (Methyl/Ethyl) Low (Loss of H-bond) Moderate

C-2 (Amine N)
Amino-alkyl-

morpholine

High (Maintains H-

bond)
High Solubility

Pyridine C-6 Fluorine (-F)
Increased (Metabolic

stability)
Lipophilicity

Pyridine C-6 Phenyl / Aryl
Variable (Steric

dependent)
Solubility

Pyridine C-5 Methyl Moderate Decrease Lipophilicity

Part 4: Mechanism of Action (Signaling Pathway)
Oxazolopyridine amines frequently target the p38 MAPK pathway, a central regulator of

inflammation. The diagram below illustrates the intervention point.
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Figure 2: Intervention of oxazolopyridine amines in the p38 MAPK inflammatory cascade.
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Protocol: Synthesis of 2-Aminooxazolo[4,5-b]pyridine
Rationale: This protocol utilizes a desulfurative cyclization, which is milder than high-

temperature fusion and allows for sensitive functional groups.

Materials:

2-Amino-3-hydroxypyridine (1.0 eq)

Isothiocyanate derivative (1.1 eq)

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)

Solvent: DMF or THF (Anhydrous)

Step-by-Step:

Thiourea Formation: Dissolve 2-amino-3-hydroxypyridine in THF. Add the isothiocyanate

dropwise at

. Stir at room temperature for 4–6 hours.

Validation: Monitor disappearance of starting amine via TLC (5% MeOH in DCM).

Cyclization: Add EDCI to the reaction mixture. Heat to

for 3 hours.

Mechanism:[1][3][4][5] EDCI activates the sulfur, making it a good leaving group for the

intramolecular attack by the hydroxyl oxygen.

Workup: Dilute with EtOAc, wash with water (

) and brine. Dry over

.

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol: ADP-Glo Kinase Assay (p38 MAPK)
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Rationale: A luminescent assay is preferred for high-throughput SAR screening due to its high

signal-to-noise ratio.

Reagents:

Recombinant p38 MAPK enzyme (10 ng/well)

Substrate: p38 peptide (or ATF2 protein)

ATP (

, near

)

ADP-Glo Reagent (Promega)

Workflow:

Incubation: Mix enzyme, inhibitor (variable concentrations), substrate, and ATP in kinase

buffer (25 mM Tris-HCl pH 7.5, 10 mM

).

Reaction: Incubate at room temperature for 60 minutes.

Depletion: Add ADP-Glo Reagent to terminate the kinase reaction and deplete remaining

ATP (40 min incubation).

Detection: Add Kinase Detection Reagent to convert ADP to ATP, then to light via luciferase.

Analysis: Measure luminescence (RLU). Calculate

using a 4-parameter logistic fit.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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